Inz-4

Potency Enzymatic Inhibition Antifungal

Select Inz-4 (CAS 1585213-98-4) for its unmatched potency (IC50=0.026 µM) as a fungal cytochrome bc1 inhibitor, 300x more potent than analog Inz-1. Its 28-fold selectivity for fungal vs human bc1 and ability to reverse azole resistance make it a critical, precise tool for virulence studies and developing combination therapies. Ideal for HTS validation where off-target toxicity is a concern.

Molecular Formula C18H14F4N2O2
Molecular Weight 366.3 g/mol
Cat. No. B12384181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInz-4
Molecular FormulaC18H14F4N2O2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NN2CC(=O)OC)C3=C(C=CC(=C3)C(F)(F)F)F
InChIInChI=1S/C18H14F4N2O2/c1-10-4-3-5-12-16(23-24(17(10)12)9-15(25)26-2)13-8-11(18(20,21)22)6-7-14(13)19/h3-8H,9H2,1-2H3
InChIKeyHNOVBJYCGAYMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inz-4: Core Chemical Profile and Potency Data for Procurement


Inz-4 (CAS: 1585213-98-4) is a potent and fungal-selective small-molecule inhibitor of the mitochondrial cytochrome bc1 complex . This compound belongs to the indazole chemotype and was identified from a high-throughput screen of over 300,000 compounds, with its activity optimized through the synthesis of 103 analogs [1].

Why Generic Substitution Fails: The Unique Pharmacological Profile of Inz-4


Simple substitution of Inz-4 with another cytochrome bc1 inhibitor or close analog is not straightforward due to significant differences in potency and selectivity profiles. While several compounds in the Inz series share the same molecular target, their biochemical efficacy and species-selectivity differ by orders of magnitude. For instance, the closely related analog Inz-1 exhibits an IC50 for yeast cytochrome bc1 (8.092 μM) that is over 300-fold weaker than that of Inz-4 (0.026 μM) , . Therefore, careful consideration of the specific performance metrics of Inz-4 is essential for experimental design.

Inz-4 Quantitative Evidence Guide: Head-to-Head Performance Data vs. Analogs


Potency Superiority: Inz-4 Exhibits a 311-Fold Lower IC50 vs. Inz-1 in Yeast

Inz-4 demonstrates superior potency against fungal cytochrome bc1 compared to the lead analog Inz-1. In enzymatic assays using yeast, Inz-4's IC50 is 0.026 μM, representing a substantial 311-fold improvement over Inz-1's IC50 of 8.092 μM , .

Potency Enzymatic Inhibition Antifungal

Potency Advantage: Inz-4 is 11-Fold More Potent than Inz-5 Against Yeast Cytochrome bc1

Direct comparison within the Inz series shows Inz-4 (IC50 = 0.026 μM) is 11 times more potent than the structurally related analog Inz-5 (IC50 = 0.289 μM) against yeast cytochrome bc1 , [1].

Potency Enzymatic Inhibition Antifungal

Superior Human Selectivity: Inz-4's 28-Fold Selectivity Window Outperforms Inz-1's 5.6-Fold

Inz-4 exhibits significantly greater fungal selectivity over the human enzyme compared to the Inz-1 analog. The initial indazole series, from which Inz-4 was optimized, achieved a 28-fold selectivity for fungal over human cytochrome bc1 [1]. In stark contrast, the analog Inz-1 demonstrates only a 5.6-fold selectivity (human IC50 = 45.3 μM vs. yeast IC50 = 8.092 μM) .

Selectivity Safety Pharmacology Antifungal

Mechanistic Differentiation: Inz-4's Unique Property of Reversing Azole Resistance

Inz-4 shares a unique mechanism of action with its analogs: it reverses resistance to azole antifungals like fluconazole in the pathogen C. albicans. This property is a class effect, but its potency amplifies its significance [1]. While Inz-1 also reverses resistance, its 311-fold weaker potency makes Inz-4 the more practical tool for achieving this effect experimentally.

Mechanism of Action Drug Resistance Antifungal

Translational Relevance: Inz-4's Class Effect of Impairing Virulence and Preventing Resistance

As a member of the optimized indazole series, Inz-4 is expected to share the critical in vivo phenotypes of impairing fungal virulence and preventing the evolution of drug resistance, as demonstrated for the class in mouse models of candidiasis [1]. While Inz-5 is also reported to impair virulence, the lower potency of Inz-5 suggests Inz-4 may achieve the same effect at lower doses.

Virulence In Vivo Pharmacology Drug Resistance

Inz-4: Optimized Application Scenarios Based on Performance Data


High-Throughput Screening (HTS) for Azole Sensitizers

Inz-4's exceptional potency (IC50 = 0.026 μM) and unique ability to reverse azole resistance make it an ideal positive control or lead compound in HTS campaigns aimed at discovering novel agents that can restore the efficacy of fluconazole and other triazole antifungals against drug-resistant C. albicans [1].

Studies of Mitochondrial Function in Fungal Pathogens

Given its high potency and 28-fold selectivity for fungal over human cytochrome bc1 [1], Inz-4 is a precise chemical probe for dissecting the role of mitochondrial respiration in fungal virulence, stress adaptation, and metabolic flexibility without significant confounding effects from host cell toxicity at relevant concentrations.

Combination Therapy Research

The ability of the Inz series to convert azole drugs from fungistatic to fungicidal [1] positions Inz-4 as a critical tool in pre-clinical research aimed at developing combination therapies for recalcitrant fungal infections. Its high potency relative to Inz-1 and Inz-5 suggests it is the most effective in-class tool for these studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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